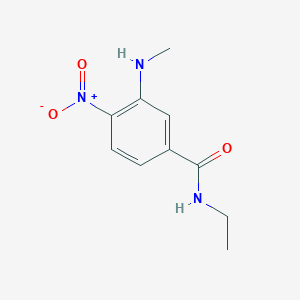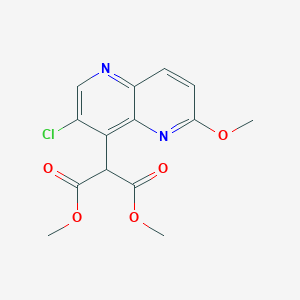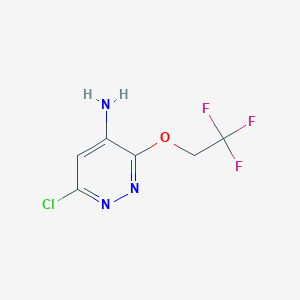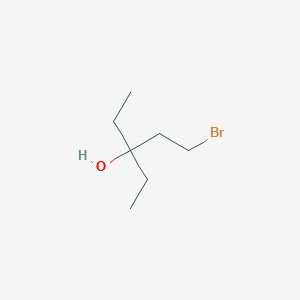
3-(1,2,4-oxadiazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,4-oxadiazol-5-yl)aniline: is a heterocyclic compound that features a phenyl ring substituted with an oxadiazole ring at the 5-position and an amine group at the 3-position The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,4-oxadiazol-5-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of an amidoxime with an acyl chloride, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-(1,2,4-oxadiazol-5-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: The compound has shown potential as an anti-infective agent, with activity against various bacterial and viral pathogens. It is also being investigated for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and unique electronic properties .
Mechanism of Action
The mechanism of action of 3-(1,2,4-oxadiazol-5-yl)aniline varies depending on its application. In medicinal chemistry, the compound can interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of bacterial enzymes, leading to the death of the pathogen . In cancer research, the compound may induce apoptosis in cancer cells by disrupting key signaling pathways .
Comparison with Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its high nitrogen content.
1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its bioactive properties.
Uniqueness: 3-(1,2,4-oxadiazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of new drugs and materials .
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-(1,2,4-oxadiazol-5-yl)aniline |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,9H2 |
InChI Key |
BRVLOGROXUQTIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2,6-Dichloro-4-[(3,3-dichloroprop-2-EN-1-YL)oxy]phenoxy}butan-1-OL](/img/structure/B8523493.png)



![2,2a,7,7a-Tetrahydro-cyclobuta[a]inden-1-one oxime](/img/structure/B8523513.png)



![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-carboxylic acid](/img/structure/B8523538.png)




